molecular formula C20H21N3O3 B11311044 N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11311044
M. Wt: 351.4 g/mol
InChI Key: FFRPWKWNSXVADN-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a dioxino ring fused to the benzimidazole core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring. The dioxino ring can be introduced through a cyclization reaction involving suitable diol precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The dioxino ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.

    N-methylbenzimidazole: A derivative with a methyl group attached to the nitrogen atom of the benzimidazole ring.

Uniqueness

N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is unique due to the presence of the dioxino ring fused to the benzimidazole core. This structural feature may confer enhanced biological activity and specificity compared to simpler benzimidazole derivatives.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-benzyl-2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c1-2-19-22-15-10-17-18(26-9-8-25-17)11-16(15)23(19)13-20(24)21-12-14-6-4-3-5-7-14/h3-7,10-11H,2,8-9,12-13H2,1H3,(H,21,24)

InChI Key

FFRPWKWNSXVADN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=C(C=C2N1CC(=O)NCC4=CC=CC=C4)OCCO3

Origin of Product

United States

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